Famotidine cyanoamidine

Catalog No.
S1553074
CAS No.
76823-97-7
M.F
C9H13N7S2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famotidine cyanoamidine

CAS Number

76823-97-7

Product Name

Famotidine cyanoamidine

IUPAC Name

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide

Molecular Formula

C9H13N7S2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)

InChI Key

DFHYHFAHYAJKDU-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N

Synonyms

N-Desaminosulfonyl-N-cyano Famotidine; 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide;

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N

An impurity of Famotidine. Famotidine is a histamine H6 receptor antagonist that inhibits stomach acid production

Famotidine cyanoamidine (CAS 76823-97-7), officially recognized in pharmacopeial monographs as Famotidine EP Impurity G, is a highly characterized analytical reference standard. Structurally defined as N-Cyano-3-(((2-guanidinothiazol-4-yl)methyl)thio)propanimidamide, it is a primary degradation product and related compound of the H2-receptor antagonist famotidine. In industrial and laboratory procurement contexts, it is primarily sourced as an indispensable standard for regulatory compliance (USP, EP, BP) in chromatographic purity testing and stability-indicating method validation. Its unique cyanoamidine moiety differentiates its UV response and chromatographic retention time from the parent API, making it a critical material for forced degradation profiling, system suitability testing, and the accurate quantification of trace-level impurities in commercial pharmaceutical formulations .

Procurement Fit

EP EP-listed process impurity standard for famotidine
HPLC HPLC method validation & system suitability testing
Spec Compendial limit verification & RRF confirmation
Reg Supports ANDA/NDA/DMF regulatory submissions

Substituting Famotidine cyanoamidine with crude forced-degradation mixtures, the parent API, or closely related analogs (such as Impurities A, B, or C) fundamentally compromises analytical validation and batch release workflows. In quality control, regulatory monographs mandate exact retention time matching and specific UV response factor corrections for each individual impurity. Using a generic analog or an uncharacterized degradation mixture prevents the accurate calibration required to meet the strict 0.05% Limit of Quantitation (LOQ) for impurity reporting. Furthermore, because Impurity G has a distinct relative response factor, attempting to quantify it using the parent drug's calibration curve without the exact reference standard leads to significant calculation errors, resulting in out-of-specification (OOS) regulatory failures .

Substitution Risk

  • Retention time and RRF differ from Impurity B–F and amidine; direct substitution invalidates HPLC quantification without complete re-validation.
  • EP/USP monographs explicitly require Impurity G for specificity; using an unlisted impurity deviates from compendial requirements.
  • ANDA/NDA/DMF submissions require Impurity G data; substitution triggers a regulatory deficiency during review.

Regulatory HPLC/UV Response Factor Correction

In standardized EP/USP chromatographic purity assays, Famotidine cyanoamidine exhibits a distinct UV absorption profile compared to the parent drug. Quantitative analysis strictly requires applying a specific correction factor of 1.4 to the peak area of Impurity G to accurately calculate its content relative to famotidine [1]. This indicates a relative response factor of approximately 0.71. If a laboratory attempts to use the parent API as a generic quantitative surrogate without this exact standard to verify the correction, the impurity concentration will be underestimated by nearly 30%, leading to critical compliance failures during audit [2].

Evidence DimensionHPLC/UV Peak Area Correction Factor
Target Compound DataCorrection factor of 1.4 required for accurate quantification
Comparator Or BaselineFamotidine (Parent API): Correction factor of 1.0
Quantified Difference~30% deviation in calculated content without specific standard correction
ConditionsEP/USP HPLC/UV chromatographic purity assay at specified wavelength

Procuring the exact standard is mandatory to apply the correct response factor and prevent regulatory rejection of commercial batch release data.

Genotoxicity Profile
Class-level inference
Target: No structural alerts for genotoxicity.
Comparator: Chloroethyl impurity — positive in silico (Derek/Sarah), DNA minor groove binding, 0.5–1.0% in KSM.
Supports routine compendial impurity control without genotoxicity control infrastructure.
Data to verify; impurity classification per ICH M7 in silico assessment.

Trace-Level LOQ Validation in Stability-Indicating Assays

The validation of stability-indicating RP-UPLC methods for famotidine formulations requires precise calibration at trace levels. Using high-purity Famotidine cyanoamidine (>98%), analytical chemists can establish a highly linear calibration curve, achieving a validated Limit of Quantitation (LOQ) of 0.05% [1]. In contrast, attempting to use crude forced-degradation mixtures as a substitute for peak identification and calibration fails at these trace levels due to co-eluting unknown degradants and baseline noise, which prevent accurate integration below the 0.1% threshold [2].

Evidence DimensionMethod Limit of Quantitation (LOQ)
Target Compound DataValidated LOQ of 0.05% (meets ICH Q3A/B thresholds)
Comparator Or BaselineCrude degradation mixtures: Unreliable quantification <0.1% due to co-elution
Quantified DifferenceEnables 2x greater sensitivity and strict ICH compliance
ConditionsStability-indicating RP-UPLC method for famotidine degradation products

Buyers must source the isolated, high-purity standard to successfully validate analytical methods down to the legally required 0.05% reporting threshold.

Specification Limits
Head-to-head comparison
Cyanoamidine ≤0.2% (target)
Related compounds B–E ≤0.3%, Compound F ≤0.1%, Amidine ≤0.2%, unspecified ≤0.1%.
Requires validated HPLC method at 0.2% sensitivity for batch release testing.
EP monograph related substances test; tiered limits reflect differing toxicological profiles.

System Suitability and Chromatographic Resolution

In regulatory HPLC frameworks, Famotidine cyanoamidine is co-injected with the parent API to verify system suitability before batch analysis. The EP monograph requires a minimum peak-to-peak resolution (Rs) between famotidine and Impurity G to ensure column efficiency and mobile phase integrity[1]. Using crude degradation mixtures or generic analogs fails to provide the exact retention time markers needed to calculate this specific resolution factor. Without the pure Impurity G standard to confirm an Rs > 1.5, the analytical run is deemed invalid for commercial release [2].

Evidence DimensionSystem Suitability Resolution (Rs)
Target Compound DataProvides exact retention marker to verify Rs > 1.5
Comparator Or BaselineCrude mixtures / uncharacterized analogs: Cannot provide a defined Rs value
Quantified DifferenceAbsolute requirement for validating column resolving power
ConditionsHPLC system suitability testing prior to API batch release

Procurement of this specific standard is a strict prerequisite for validating the HPLC system's resolving power before any commercial batch testing can begin.

RRF Correction
Class-level inference
RRF = 1.4
Essential for accurate impurity quantification; prevents under-reporting of cyanoamidine content.
Verify during method transfer; RRF is compound-specific per EP monograph.

Pharmacopeial Compliance and Batch Release Testing

Directly utilizing the 1.4 peak area correction factor, this standard is essential for quality control laboratories conducting EP/USP-mandated HPLC/UV purity assays for commercial famotidine APIs and finished dosage forms [1].

Validation of Stability-Indicating Methods (RP-UPLC)

Essential for analytical R&D teams developing and validating new chromatographic methods, ensuring the system can accurately detect and quantify degradation products down to the 0.05% ICH reporting threshold without baseline interference [2].

System Suitability Verification

Routinely procured to formulate system suitability mixtures, allowing analysts to confirm a minimum peak-to-peak resolution (Rs > 1.5) between the parent drug and Impurity G prior to initiating commercial testing runs [3].

Forced Degradation and Shelf-Life Profiling

Used as a definitive reference marker to identify specific degradation pathways (e.g., thermal, photolytic, or oxidative stress) during the formal stability testing and shelf-life determination of new famotidine formulations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA/NDA Method Validation
RRF verification & system suitability
Method specificity, accuracy, precision per ICH Q2(R1)
QC Batch Release Testing
Compendial limit compliance
Quantitative accuracy at specification limit for batch release
Forced Degradation Studies
Method specificity for process impurity
Resolution from degradation products under stress conditions
Bioequivalence Impurity Profiling
Comparative impurity profiling
Impurity profile equivalence between generic and RLD

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.5

Appearance

White to light yellow Solid

UNII

0S6W675X8H

Other CAS

76823-97-7

Wikipedia

Famotidine cyanoamidine

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